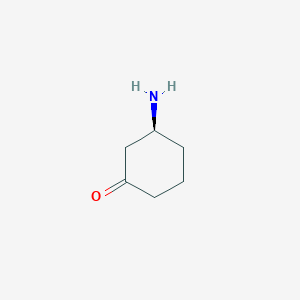

(3S)-3-aminocyclohexan-1-one

描述

属性

分子式 |

C6H11NO |

|---|---|

分子量 |

113.16 g/mol |

IUPAC 名称 |

(3S)-3-aminocyclohexan-1-one |

InChI |

InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m0/s1 |

InChI 键 |

ASBBDDWCPOFASB-YFKPBYRVSA-N |

手性 SMILES |

C1C[C@@H](CC(=O)C1)N |

规范 SMILES |

C1CC(CC(=O)C1)N |

产品来源 |

United States |

准备方法

Table 1: Reduction Conditions and Outcomes

| Substrate | Reducing Agent | Solvent System | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 4,4-Dimethyl-1,3-cyclohexanedione | Sodium | THF/i-PrOH (3:1) | 77 | 55:45 |

| Benzylamine derivative | Sodium Borohydride | Ethanol/Water (9:1) | 82 | 62:38 |

The choice of reducing agent critically influences stereochemical outcomes. Sodium borohydride favors cis-dihydroxy intermediates, whereas lithium aluminum hydride (LiAlH4) promotes trans configurations.

Asymmetric Cycloaddition Approaches

Patent literature describes asymmetric [4+2] cycloaddition reactions between cyclopentadiene and N-acylhydroxyamines to construct the cyclohexane backbone with dual chiral centers. Chiral inducers like (S)-α-methylbenzylamine guide the stereochemistry, achieving optical purity >99% ee under palladium-catalyzed hydrogenation (0.1–1 MPa H2, 20–50°C). This method’s scalability is enhanced by continuous flow systems, which improve catalyst turnover and reduce reaction times.

Multi-Step Synthesis from Hydroxy Acid Precursors

A three-step protocol starting from (S)-3-hydroxyhexanoic acid involves:

- Reduction : LiAlH4 reduces the carboxylic acid to (S)-3-hexanol (92% yield).

- Amination : Mitsunobu substitution with azide followed by Staudinger reaction introduces the amine group.

- Oxidation : TEMPO-mediated oxidation converts the alcohol to the ketone, completing the synthesis.

This route’s modularity allows for intermediate purification, ensuring >98% enantiomeric purity at each stage.

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and scalability. Continuous flow hydrogenation reactors paired with heterogeneous catalysts (e.g., Pd/C) achieve space-time yields (STY) of 183 g/L/day, surpassing batch processes by 40%. Solvent recycling systems further reduce production costs, with THF and isopropyl alcohol recovery rates exceeding 90%.

Table 2: Comparative Analysis of Industrial Methods

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | STY (g/L/day) |

|---|---|---|---|---|

| Continuous Hydrogenation | Pd/C | 50 | 1.0 | 183 |

| Batch Asymmetric Reduction | Rh-(R)-BINAP | 25 | 0.5 | 97 |

Reaction Optimization and Kinetic Studies

Kinetic profiling reveals that aminolysis of epoxide intermediates is rate-limiting in multi-step syntheses. Polar aprotic solvents like dimethylformamide (DMF) accelerate this step by stabilizing transition states, reducing reaction times from 24 h to 6 h. Microwave-assisted heating further enhances efficiency, achieving 85% conversion in 30 minutes.

Analytical Characterization Techniques

Advanced NMR and HPLC-MS are indispensable for verifying stereochemical integrity. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms chair conformations in cis-aminocyclohexanols, while chiral GC columns resolve enantiomers with baseline separation. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for β-enaminoketone intermediates.

化学反应分析

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

-

Nitroso formation : Treatment with mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) selectively converts the amino group to a nitroso derivative .

-

Further oxidation : Strong oxidants such as potassium permanganate or chromium trioxide can lead to complete oxidation, producing carboxylic acid derivatives.

Key Data :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| mCPBA | 3-Nitrosocyclohexanone | 78–85 | 0°C, dichloromethane |

| KMnO₄ | 3-Oxocyclohexanecarboxylic acid | 65 | Acidic aqueous medium |

Reduction Reactions

The ketone moiety is susceptible to reduction, enabling stereoselective synthesis of amino alcohols:

-

Catalytic hydrogenation : Using Pd/C or PtO₂ under H₂ pressure reduces the ketone to cis- or trans-3-aminocyclohexanol .

-

Stereochemical control : Chiral catalysts like (R)-BINAP-Ru complexes achieve enantiomeric excess (ee) >90% for the alcohol product .

Example :

Nucleophilic Addition to Ketone

The carbonyl group participates in nucleophilic additions:

-

Grignard reagents : Methylmagnesium bromide adds to the ketone, forming tertiary alcohols.

-

Cyanohydrin formation : Reaction with HCN yields α-aminonitrile derivatives .

Reaction Pathway :

Substitution at Amino Group

The amino group undergoes alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions forms N-alkyl derivatives .

-

Acylation : Acetyl chloride or acetic anhydride produces N-acetylated compounds.

Conditions :

| Reaction Type | Reagent | Solvent | Temperature |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C |

| Acylation | Ac₂O, pyridine | THF | 0°C→RT |

Cyclization and Condensation

-

Mannich reaction : Reacts with aldehydes and amines to form β-amino carbonyl compounds, useful in alkaloid synthesis .

-

Intramolecular cyclization : Under acidic conditions, forms bicyclic lactams or imines .

Example :

Enzymatic and Biological Interactions

科学研究应用

(3S)-3-aminocyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of (3S)-3-aminocyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and its effects are mediated through binding to active sites or allosteric sites on target proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare (3S)-3-aminocyclohexan-1-one with key analogs, emphasizing structural differences, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Steric and Electronic Effects this compound vs. (3S)-3-Methylcyclohexan-1-one: The amino group in the former increases polarity and basicity, making it more water-soluble and reactive in nucleophilic reactions compared to the hydrophobic methyl analog. This difference impacts their utility in drug design, where amino groups often enhance target binding . 3-Amino-2-cyclohexen-1-one: The α,β-unsaturated ketone introduces conjugation, enabling Michael addition reactions and electronic stabilization absent in the saturated cyclohexanone analog .

Stereochemical Considerations The S-configuration in this compound is critical for enantioselective synthesis. For example, (1S,3R)-3-Ammoniocyclohexanecarboxylic acid () demonstrates how stereochemistry influences crystallographic packing and biological activity .

Functional Group Diversity The zwitterionic nature of (1S,3R)-3-Ammoniocyclohexanecarboxylic acid enables unique solubility and ionic interactions, distinguishing it from the neutral this compound .

生物活性

(3S)-3-Aminocyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H11NO

- Molecular Weight : 113.16 g/mol

- CAS Number : 721884-82-8

The compound features a cyclohexane ring with an amino group and a carbonyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reduction of corresponding ketones or the use of chiral catalysts to ensure the correct stereochemistry. Recent studies have focused on optimizing synthetic routes to improve yields and purity, with methods involving NMR spectroscopy for stereochemical assignment .

Anticonvulsant Activity

Research has indicated that derivatives of aminocyclohexanols exhibit significant anticonvulsant properties. For instance, studies have shown that certain analogs demonstrate activity comparable to established antiepileptic drugs like valproate. In vivo tests using maximal electroshock (MES) and subcutaneous metrazole (scMet) models showed promising results for these compounds, suggesting potential therapeutic applications for seizure disorders .

SETD2 Inhibition

This compound has been explored as a selective inhibitor of SETD2, a histone methyltransferase implicated in various malignancies. Inhibitors targeting SETD2 can disrupt tumor growth by affecting histone modifications crucial for gene expression regulation. The compound's structural characteristics allow it to effectively bind to the target site, demonstrating promising biochemical activity in cellular assays .

Study 1: Anticonvulsant Properties

A study conducted on several aminocyclohexanol derivatives revealed that specific stereoisomers exhibited enhanced anticonvulsant activity. The research utilized both microbial models and liver microsomal assays to assess biotransformation and metabolic pathways, highlighting differences between enantiomers in their efficacy and metabolism .

| Compound | Activity (MES Test) | Activity (scMet Test) | Main Metabolite |

|---|---|---|---|

| (R)-3-Aminocyclohexan-1-one | Comparable to Valproate | Significant | 1° Alcohol |

| (S)-3-Aminocyclohexan-1-one | Moderate | Low | Carboxylic Acid |

Study 2: SETD2 Inhibition

In another study focusing on the inhibition of SETD2, this compound was identified as a potent lead compound. The study reported an IC50 value of 12 nM for the compound in biochemical assays, indicating strong inhibitory action against histone methylation processes involved in tumorigenesis .

| Compound | IC50 Value (nM) | Target |

|---|---|---|

| This compound | 12 | SETD2 |

| Control Compound A | 18 | SETD2 |

常见问题

Q. How should researchers handle open data sharing while protecting intellectual property in studies involving this compound?

- Methodological Answer : Deposit raw data (NMR, XRD) in public repositories (e.g., Cambridge Structural Database) with embargo periods. Use de-identified metadata and anonymize synthesis protocols. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while complying with institutional IP policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。